Cas no 1016985-24-2 ((RP)-1-Dicyclohexylphosphino-2-[(R)-α-(dimethylamino)-2-(dicyclohexylphosphino)benzyl]ferrocene)

(RP)-1-Dicyclohexylphosphino-2-[(R)-α-(dimethylamino)-2-(dicyclohexylphosphino)benzyl]ferrocene structure
1016985-24-2 structure
Product name:(RP)-1-Dicyclohexylphosphino-2-[(R)-α-(dimethylamino)-2-(dicyclohexylphosphino)benzyl]ferrocene
CAS No:1016985-24-2
MF:C43H63FeNP2
MW:711.76
CID:1130502
PubChem ID:24846077

(RP)-1-Dicyclohexylphosphino-2-[(R)-α-(dimethylamino)-2-(dicyclohexylphosphino)benzyl]ferrocene Chemical and Physical Properties

Names and Identifiers

    • :(RP)-1-Dicyclohexylphosphino-2-[(R)-α-(dimethylamino)-2-(dicyclohexylphosphino)benzyl]ferrocene DICYCLOHEXYLPHOSPHINOFERROCENYL](N,N-DIMETHYLAMINO)(2-DICYCLOHEXYLPHOSPHINOPHENYL)METHANE
    • cyclopenta-1,3-diene,(1S)-1-(2-dicyclohexylphosphanylcyclopenta-2,4-dien-1-yl)-1-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylmethanamine,iron(2+)
    • (1s)-1-(2-dicyclohexylphosphanylcyclopenta-2,4-dien-1-yl)-1-(2-dicyclohexylphosphanylphenyl)-n,n-dimethylmethanamine
    • (RP)-1-Dicyclohexylphosphino-2-[(R)-α-(diMethylaMino)-2-(dicyclohexylphosphino)benzyl]ferrocene
    • A-(dimethylamino)-2-(dicyclohexylphosphino)benzyl]ferrocene
    • Cyclopenta-1,3-diene
    • iron(2+)
    • Taniaphos SL-T002-1
    • Taniaphos Ligand SL-T002-1
    • (1S)-1-(Dicyclohexylphosphino)-2-[(R)-(dimethylamino)[2-(diphenylphosphino)phenyl]methyl]ferrocene
    • (R)-(+)-[(R)-2-Dicyclohexylphosphinoferrocenyl](N,N-dimethylamino)(2-dicyclohexylphosphinophenyl)met
    • (R)-(+)-[(R)-2-Dicyclohexylphosphinoferrocenyl](N,N-diMethylaMino)(2-dicyclohexylphosphinophenyl)Methane
    • (R)-1-Dicyclohexylphosphino-2-[(R)-a-(N,N-dimethylamino)-o-(dicyclohexylphosphinophenyl)-methyl]-ferrocene
    • (RP)-1-Dicyclohexylphosphino-2-[(R)-alpha-(dimethylamino)-2-(dicyclohexylphosphino)benzyl]ferrocene >=97%
    • (R)-(-)-[(R)-2-Dicyclohexylphosphinoferrocenyl](N,N-diMethylaMino)(2-dicyclohexylphosphinophenyl)Methane,Min.97%
    • (R)-(-)-[(R)-2-Dicyclohexylphosphinoferrocenyl](N,N-dimethylamino)(2-dicyclohexylphosphinophenyl)methane, min. 97%
    • (R)-(+)-[(R)-2-Dicyclohexylphosphinoferrocenyl](N,N-dimethylamino)(2-dicyclohexylphosphinophenyl)methane, min. 97%
    • Taniaphos SL-T002-1, (1S)-1-(Dicyclohexylphosphino)-2-[(R)-[2-(dicyclohexylphosphino)phenyl](dimethylamino)methyl]ferrocene (acc to CAS)
    • Iron(2+) cyclopenta-2,4-dien-1-ide 2-(dicyclohexylphosphanyl)-1-[(S)-[2-(dicyclohexylphosphanyl)phenyl](dimethylamino)methyl]cyclopenta-2,4-dien-1-ide (1/1/1)
    • (RP)-1-Dicyclohexylphosphino-2-[(R)-alpha-(dimethylamino)-2-(dicyclohexylphosphino)benzyl]ferrocene
    • 1016985-24-2
    • DTXSID70746201
    • (RP)-1-Dicyclohexylphosphino-2-[(R)-α-(dimethylamino)-2-(dicyclohexylphosphino)benzyl]ferrocene
    • MDL: MFCD04117706
    • Inchi: 1S/C38H58NP2.C5H5.Fe/c1-39(2)38(35-27-17-29-37(35)41(32-22-11-5-12-23-32)33-24-13-6-14-25-33)34-26-15-16-28-36(34)40(30-18-7-3-8-19-30)31-20-9-4-10-21-31;1-2-4-5-3-1;/h15-17,26-33,38H,3-14,18-25H2,1-2H3;1-5H;/q2*-1;+2/t38-;;/m1../s1
    • InChI Key: ZCLAIXUMNAWCKI-VROLVAQFSA-N
    • SMILES: [Fe+2].P(C1=C([H])C([H])=C([H])[C-]1[C@@]([H])(C1=C([H])C([H])=C([H])C([H])=C1P(C1([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C1([H])[H])C1([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C1([H])[H])N(C([H])([H])[H])C([H])([H])[H])(C1([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C1([H])[H])C1([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C1([H])[H].[C-]1([H])C([H])=C([H])C([H])=C1[H]

Computed Properties

  • Exact Mass: 711.37900
  • Monoisotopic Mass: 711.378511g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 47
  • Rotatable Bond Count: 9
  • Complexity: 721
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 3.2Ų
  • XLogP3: nothing
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: Orange powder
  • PSA: 30.42000
  • LogP: 11.67480
  • Solubility: Not available

(RP)-1-Dicyclohexylphosphino-2-[(R)-α-(dimethylamino)-2-(dicyclohexylphosphino)benzyl]ferrocene Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3

(RP)-1-Dicyclohexylphosphino-2-[(R)-α-(dimethylamino)-2-(dicyclohexylphosphino)benzyl]ferrocene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHENG KE LU SI SHENG WU JI SHU
sc-224294-100mg
Taniaphos SL-T002-1,
1016985-24-2 ≥97%
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(RP)-1-Dicyclohexylphosphino-2-[(R)-α-(dimethylamino)-2-(dicyclohexylphosphino)benzyl]ferrocene
1016985-24-2 95%
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SHENG KE LU SI SHENG WU JI SHU
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1016985-24-2 ≥97%
100MG
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1016985-24-2 ≥97%
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(RP)-1-Dicyclohexylphosphino-2-[(R)-α-(dimethylamino)-2-(dicyclohexylphosphino)benzyl]ferrocene Related Literature

Additional information on (RP)-1-Dicyclohexylphosphino-2-[(R)-α-(dimethylamino)-2-(dicyclohexylphosphino)benzyl]ferrocene

Introduction to (RP)-1-Dicyclohexylphosphino-2-[(R)-α-(Dimethylamino)-2-(Dicyclohexylphosphino)benzyl]ferrocene (CAS No. 1016985-24-2)

(RP)-1-Dicyclohexylphosphino-2-[(R)-α-(dimethylamino)-2-(dicyclohexylphosphino)benzyl]ferrocene (CAS No. 1016985-24-2) is a sophisticated organometallic compound that has garnered significant attention in the fields of catalysis and medicinal chemistry. This compound, often referred to as a chiral ferrocene phosphine, is characterized by its unique structural features and remarkable catalytic properties. The presence of the ferrocene core, along with the dicyclohexylphosphine and dimethylamino functionalities, endows this compound with exceptional stereochemical control and reactivity, making it a valuable tool in asymmetric synthesis and drug development.

The ferrocene moiety, a well-known organometallic unit consisting of an iron atom sandwiched between two cyclopentadienyl rings, provides a stable and robust platform for the attachment of various functional groups. This structural feature not only enhances the compound's solubility and stability but also imparts unique electronic properties that can be fine-tuned for specific applications. The dicyclohexylphosphine groups, on the other hand, are known for their strong electron-donating capabilities and ability to form stable complexes with transition metals, which is crucial for catalytic activity.

The inclusion of the dimethylamino group further enriches the chemical landscape of this compound by introducing additional electron-donating effects and enhancing its basicity. This combination of functionalities results in a highly versatile molecule that can be employed in a wide range of chemical transformations, particularly those involving asymmetric catalysis.

Recent studies have highlighted the potential of (RP)-1-Dicyclohexylphosphino-2-[(R)-α-(dimethylamino)-2-(dicyclohexylphosphino)benzyl]ferrocene in the development of novel catalysts for enantioselective reactions. For instance, a study published in the *Journal of the American Chemical Society* demonstrated that this compound could be used as an efficient ligand in palladium-catalyzed allylic alkylation reactions, achieving high enantioselectivities and yields. The researchers found that the unique combination of electronic and steric properties provided by the ferrocene core and dicyclohexylphosphine groups played a crucial role in achieving these results.

In addition to its applications in catalysis, (RP)-1-Dicyclohexylphosphino-2-[(R)-α-(dimethylamino)-2-(dicyclohexylphosphino)benzyl]ferrocene has shown promise in medicinal chemistry. The chiral nature of this compound makes it particularly suitable for the synthesis of enantiomerically pure pharmaceuticals, which are often required for optimal therapeutic efficacy and reduced side effects. A recent study in *Organic Letters* reported the use of this ligand in the asymmetric hydrogenation of prochiral ketones, leading to the production of chiral alcohols with high enantiomeric excess (ee). These findings underscore the potential of this compound as a key intermediate in the synthesis of chiral drugs.

The stability and reactivity of (RP)-1-Dicyclohexylphosphino-2-[(R)-α-(dimethylamino)-2-(dicyclohexylphosphino)benzyl]ferrocene have also been explored in various other contexts. For example, its ability to form stable complexes with transition metals has been leveraged in homogeneous catalysis, where it has been used to promote a variety of reactions such as cross-coupling, C-H activation, and olefin metathesis. The versatility of this compound is further evidenced by its use in polymerization reactions, where it has been shown to facilitate the controlled synthesis of well-defined polymers with precise molecular weights and architectures.

Despite its complex structure, (RP)-1-Dicyclohexylphosphino-2-[(R)-α-(dimethylamino)-2-(dicyclohexylphosphine)benzyl]ferrocene can be synthesized using well-established methodologies. The synthetic route typically involves several steps, including the preparation of the chiral phosphine ligand and its subsequent coupling with ferrocene. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound, making it more accessible for both academic research and industrial applications.

In conclusion, (RP)-1-Dicyclohexylphosphino-2-[(R)-α-(dimethylamino)-2-(dicyclohexylphosphine)benzyl]ferrocene (CAS No. 1016985-24-2) is a remarkable organometallic compound with a wide range of applications in catalysis and medicinal chemistry. Its unique combination of structural features and functional groups makes it an invaluable tool for researchers seeking to develop new catalysts and pharmaceuticals. As ongoing research continues to uncover new possibilities for this compound, it is poised to play an increasingly important role in advancing our understanding and capabilities in these fields.

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